![molecular formula C21H28O5 B14428891 {[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid CAS No. 83808-03-1](/img/structure/B14428891.png)
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid is a complex organic compound with a unique structure It belongs to the class of androstane derivatives and is characterized by the presence of a dioxoandrostene core linked to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid typically involves multi-step organic reactions. The starting material is often a suitable androstane derivative, which undergoes a series of functional group transformations to introduce the dioxo and acetic acid functionalities. Common synthetic routes include oxidation reactions to introduce the dioxo groups and esterification reactions to attach the acetic acid moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key steps in the industrial process include the purification of intermediates, control of reaction parameters, and implementation of quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学的研究の応用
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for steroid-based drugs and as a probe for studying hormone-related pathways.
Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.
作用機序
The mechanism of action of {[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid involves its interaction with specific molecular targets. The dioxoandrostene core can bind to receptors or enzymes, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems. The overall effect depends on the specific pathways and targets involved, which can vary based on the compound’s application.
類似化合物との比較
Similar Compounds
Similar compounds include other androstane derivatives with varying functional groups, such as:
Androstenedione: A precursor to testosterone and estrogen.
Dihydrotestosterone: A potent androgen involved in male development.
Testosterone: A primary male sex hormone with various physiological roles.
Uniqueness
{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
83808-03-1 |
|---|---|
分子式 |
C21H28O5 |
分子量 |
360.4 g/mol |
IUPAC名 |
2-[[(10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methoxy]acetic acid |
InChI |
InChI=1S/C21H28O5/c1-20-8-7-17-15(16(20)4-5-18(20)23)3-2-13-10-14(22)6-9-21(13,17)12-26-11-19(24)25/h10,15-17H,2-9,11-12H2,1H3,(H,24,25)/t15?,16?,17?,20-,21+/m0/s1 |
InChIキー |
KYEKTOOAXOBUGS-JFVSULSBSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34COCC(=O)O |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34COCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)

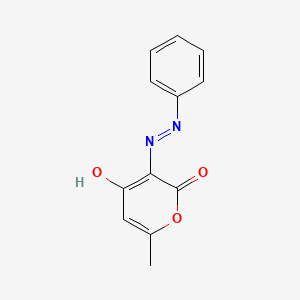
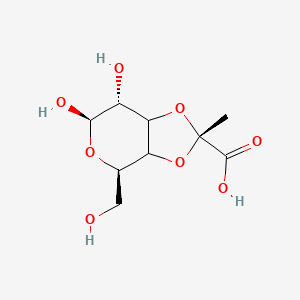
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)

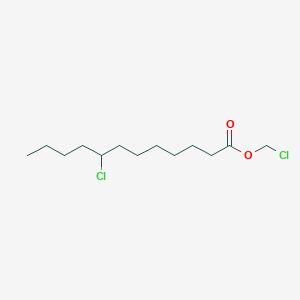
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
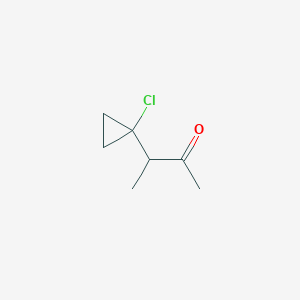
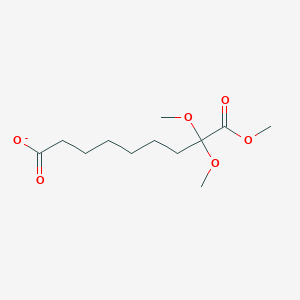

![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
